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Compound of Interest

Compound Name: tert-Butyl azepan-3-ylcarbamate

Cat. No.: B153504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for tert-butyl azepan-3-ylcarbamate. Due to the limited availability of public experimental

spectra for this specific compound, this document focuses on predicted Nuclear Magnetic

Resonance (NMR) data, anticipated Infrared (IR) absorption bands, and expected Mass

Spectrometry (MS) fragmentation patterns. The information herein serves as a valuable

resource for the identification and characterization of tert-butyl azepan-3-ylcarbamate in a

research and development setting.

Chemical Structure and Properties
IUPAC Name:tert-butyl N-(azepan-3-yl)carbamate[1]

Molecular Formula: C₁₁H₂₂N₂O₂[1]

Molecular Weight: 214.30 g/mol [1]

Monoisotopic Mass: 214.168127949 Da[1]

CAS Number: 454451-26-4[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted and expected spectroscopic data for tert-butyl
azepan-3-ylcarbamate. This data is based on computational predictions and an analysis of the

characteristic spectral features of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.80 Broad m 1H CH-NHBoc

~3.00 - 2.80 m 2H CH₂-NH (ring)

~2.70 - 2.50 m 2H CH₂-NH (ring)

~1.90 - 1.50 m 6H Ring CH₂

1.45 s 9H C(CH₃)₃

(variable) Broad s 1H NH (amine)

(variable) Broad s 1H NH (carbamate)

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~156.0 C=O (carbamate)

~79.5 C(CH₃)₃

~53.0 CH-NHBoc

~48.0 CH₂-NH (ring)

~46.0 CH₂-NH (ring)

~37.0 Ring CH₂

~30.0 Ring CH₂

28.4 C(CH₃)₃

~27.0 Ring CH₂

Infrared (IR) Spectroscopy
The IR spectrum of tert-butyl azepan-3-ylcarbamate is expected to show characteristic

absorption bands for its carbamate and secondary amine functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium N-H stretch (amine & amide)

2975 - 2850 Strong C-H stretch (aliphatic)

~1685 Strong C=O stretch (carbamate)

~1520 Medium N-H bend (amide II)

~1250, ~1170 Strong C-O stretch (carbamate)

Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding

to its molecular weight, along with characteristic fragmentation patterns.
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Expected Mass Spectrometry Data

m/z Interpretation

214.17 [M]⁺, Molecular ion

158.13 [M - C₄H₈]⁺, Loss of isobutylene

115.10
[M - Boc]⁺, Loss of the tert-butoxycarbonyl

group

100.09
[M - C₅H₉NO₂]⁺, Fragmentation of the azepane

ring

57.07 [C₄H₉]⁺, tert-butyl cation

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR

tube.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans may

range from 8 to 64.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-

decoupled experiment is standard. Typical parameters include a 30-45° pulse angle, a

spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher

number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and

the crystal.

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record

the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is

common to improve the signal-to-noise ratio. The background spectrum is automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final

concentration of 1-10 µg/mL in the same solvent. If precipitation occurs, the sample must be

filtered.[2]

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is

a common and suitable method for this type of molecule.

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺. The mass analyzer should be set to scan a range that includes the

expected molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS)

can be performed by selecting the parent ion and subjecting it to collision-induced

dissociation (CID) to observe fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like tert-butyl azepan-3-ylcarbamate.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

